molecular formula C10H11N3O2S B13981075 1-tosyl-1H-pyrazol-4-amine

1-tosyl-1H-pyrazol-4-amine

Cat. No.: B13981075
M. Wt: 237.28 g/mol
InChI Key: SLMZWBVFICHSJW-UHFFFAOYSA-N
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Description

1-tosyl-1H-pyrazol-4-amine is a nitrogen-containing heterocyclic compound. It is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and industry. The presence of the tosyl group (p-toluenesulfonyl) enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tosyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the electrophilic cyclization of α,β-alkynic hydrazones. This method does not require transition-metal catalysts or oxidants, making it environmentally friendly . The reaction typically occurs in ionic liquids or ethanol, with the reaction temperature being a crucial factor in determining the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. The use of readily available starting materials and mild reaction conditions ensures high yields and purity. The process may involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-tosyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds. These products often exhibit significant biological activities and are used in medicinal chemistry and agrochemicals .

Mechanism of Action

Comparison with Similar Compounds

1-tosyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives:

The uniqueness of this compound lies in the presence of the tosyl group, which enhances its stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylpyrazol-4-amine

InChI

InChI=1S/C10H11N3O2S/c1-8-2-4-10(5-3-8)16(14,15)13-7-9(11)6-12-13/h2-7H,11H2,1H3

InChI Key

SLMZWBVFICHSJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)N

Origin of Product

United States

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